Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H13NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h11-13H,1-10H2;2,7H,1,3-6H2,(H,11,12)/t;7-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGYDVYIVOFJTQ-ZLTKDMPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC1C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@H]1C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110637-45-1 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(2-propen-1-yl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110637-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Methodological Development of Dicyclohexylamine Allyloxy Carbonyl L Prolinate
Synthetic Routes to N-((Allyloxy)carbonyl)-L-Proline
The initial step in producing the target salt is the synthesis of N-((allyloxy)carbonyl)-L-proline. This involves the selective protection of the secondary amine group of the L-proline ring with an allyloxycarbonyl (Alloc) group. The Alloc group is advantageous as it is stable under conditions used for Boc and Fmoc-based peptide synthesis strategies but can be removed under specific, mild conditions. sigmaaldrich.combiosynth.comresearchgate.net
The installation of the N-Alloc group onto L-proline is typically achieved by reacting L-proline with an Alloc-donating reagent in the presence of a base. The function of the base is to deprotonate the secondary amine of the proline, rendering it nucleophilic for the subsequent reaction with the electrophilic carbonyl carbon of the Alloc reagent.
Common reagents for this transformation include:
Allyl Chloroformate (Alloc-Cl): This is a highly reactive agent that readily acylates the amine. The reaction is typically performed in a biphasic system (e.g., water/dioxane) or an organic solvent with an appropriate base to neutralize the hydrochloric acid byproduct.
Diallyl Carbonate (Alloc₂O): A less reactive but often used alternative to allyl chloroformate, which can be employed under basic conditions. biosynth.com
The general reaction scheme involves the nucleophilic attack of the deprotonated proline nitrogen on the carbonyl carbon of the Alloc reagent, leading to the formation of the N-Alloc-L-proline.
Optimizing the reaction conditions is crucial for achieving high yields and purity of N-Alloc-L-proline. Key parameters include the choice of base, solvent, reaction temperature, and stoichiometry. The selection of these conditions aims to maximize the nucleophilicity of the proline amine while minimizing side reactions.
Different combinations of bases and solvents can be employed, each with specific advantages. For instance, inorganic bases like sodium carbonate or sodium hydroxide (B78521) are often used in aqueous or biphasic systems, while organic bases such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) are suitable for reactions in anhydrous organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). biosynth.comrsc.org The reaction is typically conducted at reduced temperatures (e.g., 0 °C) to control its exothermicity, especially when using reactive reagents like Alloc-Cl, and then allowed to warm to room temperature. google.com
| Alloc Reagent | Base | Solvent System | Typical Temperature | Key Considerations |
|---|---|---|---|---|
| Allyl Chloroformate (Alloc-Cl) | NaOH / Na₂CO₃ | Water/Dioxane | 0 °C to RT | Schotten-Baumann conditions; efficient but requires careful pH control. |
| Allyl Chloroformate (Alloc-Cl) | DIPEA / Et₃N | DCM / THF | 0 °C to RT | Anhydrous conditions; suitable for substrates sensitive to water. rsc.org |
| Diallyl Carbonate (Alloc₂O) | NaOH | Aqueous / Organic | Room Temperature | Milder reaction; may require longer reaction times or catalysis. biosynth.com |
Formation and Isolation of the Dicyclohexylamine (B1670486) Salt
N-protected amino acids, including N-Alloc-L-proline, are often isolated as oils or non-crystalline solids, which complicates their purification and handling. researchgate.net A common and effective strategy to overcome this is to convert the carboxylic acid into a crystalline salt. Dicyclohexylamine (DCHA) is frequently used for this purpose as it readily forms stable, crystalline salts with carboxylic acids. researchgate.netbachem.com
The formation of the dicyclohexylamine salt is an acid-base reaction. The acidic N-Alloc-L-proline is dissolved in a suitable organic solvent, and a stoichiometric amount of dicyclohexylamine is added. The resulting dicyclohexylammonium (B1228976) salt of N-Alloc-L-proline typically precipitates from the solution or can be induced to crystallize. This method is highly effective for purification because the salt formation is often selective, and the resulting crystalline solid can be easily separated from soluble impurities by filtration. researchgate.netresearchgate.net This crystallization process can effectively remove impurities, leading to a product with high purity. google.com
The general procedure involves:
Dissolving the crude N-Alloc-L-proline oil in an appropriate solvent (e.g., ethyl acetate, diethyl ether).
Adding dicyclohexylamine, often dropwise, with stirring.
Allowing the mixture to stand, often at a reduced temperature, to facilitate crystallization.
Collecting the crystalline salt by filtration and washing with a cold solvent to remove residual impurities.
The purity of the isolated DCHA salt can be further enhanced through recrystallization. This process involves dissolving the salt in a minimal amount of a suitable hot solvent or solvent mixture and then allowing it to cool slowly, which promotes the formation of well-defined crystals while leaving impurities in the mother liquor. researchgate.net The choice of solvent is critical for successful crystallization and is determined by the solubility characteristics of the salt. An ideal solvent will dissolve the salt when hot but have low solubility when cold.
| Solvent/Solvent System | Characteristics | Application Notes |
|---|---|---|
| Ethyl Acetate | Good balance of polarity and volatility. | Commonly used for initial crystallization of DCHA salts. google.com |
| Diethyl Ether | Low polarity, highly volatile. | Often used to precipitate the salt from a more polar solvent or for washing. |
| Ethanol (B145695)/Water | Polar protic mixture, solubility can be fine-tuned by adjusting the ratio. | Useful for recrystallizing highly polar salts. |
| Toluene/Petroleum Ether | Non-polar mixture, effective for less polar compounds. | The addition of non-polar petroleum ether can induce precipitation. |
The efficiency of purification via crystallization can significantly reduce levels of impurities, including residual reactants or byproducts from the preceding synthetic steps. google.com
Strategies for Chemical Derivatization from the Dicyclohexylamine Salt Precursor
The purified Dicyclohexylamine ((allyloxy)carbonyl)-L-prolinate salt serves as a stable, storable precursor for N-Alloc-L-proline. For use in subsequent reactions, such as peptide synthesis, the free carboxylic acid must be regenerated. bachem.com
This is typically accomplished by an acid-base extraction. The DCHA salt is suspended or dissolved in an organic solvent (e.g., ethyl acetate, diethyl ether) and washed with a dilute aqueous acid, such as 10% phosphoric acid or dilute hydrochloric acid. bachem.com This process protonates the carboxylate, regenerating the free N-Alloc-L-proline, which remains in the organic phase. The dicyclohexylammonium salt byproduct is water-soluble and is removed in the aqueous phase. The organic layer is then washed with water to remove any remaining acid and dried, yielding the purified N-Alloc-L-proline, typically as an oil. bachem.com
Once regenerated, the N-Alloc-L-proline is ready for use in further synthetic applications. A primary application is in peptide synthesis, where its carboxylic acid group is activated using coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), HBTU) to facilitate the formation of a peptide bond with the N-terminus of another amino acid or peptide chain. prepchem.comgoogle.com The Alloc group provides orthogonal protection for the proline's nitrogen, allowing for selective deprotection at a later stage in the synthesis without affecting other acid- or base-labile protecting groups. sigmaaldrich.comwpmucdn.com
Research Applications and Reaction Mechanisms Involving Dicyclohexylamine Allyloxy Carbonyl L Prolinate
Orthogonal Protecting Group Chemistry Studies
The concept of orthogonal protection is central to modern chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others. researchgate.net This enables complex molecular architectures to be built with high precision. The Alloc group is a prime example of an orthogonal protecting group in peptide chemistry.
Palladium-Catalyzed Deprotection of the Alloc Group in the Presence of Other Protecting Groups
The removal of the Alloc group is achieved under very mild and specific conditions, typically involving a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger. rsc.orguva.nl This deprotection reaction is highly selective and does not affect other common protecting groups used in peptide synthesis, such as the acid-labile Boc and t-butyl groups, or the base-labile Fmoc group. thaiscience.infopuce.edu.ec
The mechanism of the palladium-catalyzed deprotection involves the formation of a π-allyl palladium complex. The palladium(0) catalyst coordinates to the double bond of the allyl group. This is followed by an oxidative addition, where the palladium inserts into the carbon-oxygen bond, forming a π-allyl palladium(II) intermediate and releasing the carbamate (B1207046) anion of the proline. This carbamate is unstable and decarboxylates to yield the free amine of the proline. The π-allyl palladium complex then reacts with a scavenger, which regenerates the palladium(0) catalyst, allowing it to participate in further deprotection cycles. uva.nl
A variety of scavengers can be used, including tributyltin hydride, phenylsilane, and morpholine. rsc.orgresearchgate.net The choice of scavenger can influence the reaction rate and efficiency.
Enantioselective Synthesis and Stereochemical Control
The utility of L-proline and its derivatives, such as Dicyclohexylamine (B1670486) ((allyloxy)carbonyl)-L-prolinate, in organic synthesis is most prominently demonstrated in their ability to control the stereochemical outcome of reactions. This control is fundamental to producing enantiomerically pure compounds, which is critical in fields like medicinal chemistry.
Stereospecificity and Diastereoselectivity in Reactions Involving L-Proline Derivatives
L-proline derivatives are renowned for their capacity to catalyze reactions with high levels of stereospecificity and diastereoselectivity. researchgate.net This is particularly evident in key carbon-carbon bond-forming reactions like the aldol (B89426), Mannich, and Michael reactions. libretexts.orgnih.gov The rigid, cyclic structure of the proline core is instrumental in creating a well-defined chiral environment that directs the approach of reactants. organic-chemistry.org
In proline-catalyzed aldol reactions, for instance, the diastereoselectivity (the preference for forming one diastereomer over another) can often be controlled. libretexts.org For example, the reaction between ketones and aldehydes can be directed to favor either syn or anti aldol products. Research has shown that the choice of additives can influence this outcome; an achiral guanidinium (B1211019) salt used as a co-catalyst with proline can switch the selectivity between anti and syn products in the reaction of cycloketones with aromatic aldehydes. nih.gov The diastereoselectivity is often dependent on the steric bulk of the aldehyde substituents, with high syn stereoselectivity being achievable in many cases. libretexts.org
The enantioselectivity, or the preference for one enantiomer, is also typically high. Proline effectively catalyzes the coupling of carbonyl compounds, leading to products with excellent enantiomeric excess (ee). researchgate.net The predictability of this stereochemical control has made L-proline a staple organocatalyst. libretexts.org
Below is a table summarizing typical stereochemical outcomes in L-proline catalyzed reactions, which serves as a benchmark for what could be expected when using derivatives like Dicyclohexylamine ((allyloxy)carbonyl)-L-prolinate.
| Reaction Type | Reactants | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Intermolecular Aldol | Acetone, 4-Nitrobenzaldehyde | L-Proline | N/A | High |
| Aldol Reaction | Cyclohexanone, Benzaldehyde | L-Proline / Guanidinium Salt | >95:5 (anti or syn) | up to 99% |
| Mannich Reaction | Aldehyde, Acetone, p-Anisidine | L-Proline | N/A | 94% |
| Michael Addition | Cyclohexanone, trans-Nitrostyrene | L-Proline based Ionic Liquid | up to 92:8 (syn:anti) | up to 97% |
This table presents representative data from various studies on L-proline and its derivatives to illustrate typical stereochemical control. libretexts.orgnih.govmdpi.com
Contributions to Chiral Pool Synthesis and Asymmetric Catalysis, including L-Proline as an Organocatalyst
L-proline is a foundational molecule in the field of asymmetric organocatalysis, often referred to as the "simplest enzyme" due to its efficiency and stereoselectivity. libretexts.org It is a readily available, inexpensive, and non-toxic small molecule that can be used in its natural (L) or unnatural (D) form to access different product enantiomers. libretexts.orgthieme-connect.comresearchgate.net This accessibility makes it a prime example of a chiral pool starting material—a naturally occurring, enantiomerically pure compound that can be used to synthesize other chiral molecules.
The rise of L-proline as an organocatalyst marked a significant advancement in asymmetric synthesis, providing a powerful alternative to metal-based and enzymatic catalysts. libretexts.org Its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), allows it to activate substrates in multiple ways. nih.gov This dual functionality is key to its catalytic power in a wide array of transformations, including aldol condensations, Mannich reactions, and Michael additions. nih.gov
The development of proline derivatives has further expanded the scope and efficiency of these reactions. organic-chemistry.org By modifying the proline scaffold, researchers have created catalysts with enhanced solubility, stability, and stereodirecting ability. organic-chemistry.orgresearchgate.net this compound represents such a derivative, where the carboxylic acid is masked as a salt with a bulky amine (dicyclohexylamine) and the secondary amine is protected with an allyloxycarbonyl (Alloc) group. In a reaction, the active L-proline catalyst can be generated in situ, and the bulky dicyclohexylamine counter-ion could potentially influence the catalyst's aggregation state or solubility, thereby affecting its activity and selectivity.
Mechanistic Investigations of Reactions Involving the Compound
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more effective catalysts. The mechanism of proline-catalyzed reactions has been a subject of extensive debate and investigation, with significant insights gained from both experimental and computational studies. rsc.org
Studies on Reaction Intermediates and Transition States in Related Chemical Transformations
The catalytic cycle of L-proline is generally accepted to proceed through covalent intermediates formed between the catalyst and one of the substrates. pnas.orgnih.gov For reactions involving a ketone donor, the secondary amine of proline reacts to form a nucleophilic enamine intermediate. wikipedia.org This enamine then attacks the electrophilic partner (e.g., an aldehyde). Alternatively, when proline reacts with an α,β-unsaturated aldehyde or ketone, an iminium ion intermediate is formed, which lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. libretexts.org
The nature of the transition state in the key C-C bond-forming step has been a topic of considerable discussion. rsc.org
Enamine-Based Transition States : In the proline-catalyzed aldol reaction, the Houk-List model proposes a six-membered, chair-like transition state involving the enamine, the aldehyde, and the carboxylic acid group of proline. nih.govwikipedia.org The carboxylic acid group acts as a proton shuttle, simultaneously activating the aldehyde via hydrogen bonding and deprotonating the incoming enamine. This highly organized transition state explains the observed high diastereo- and enantioselectivity. wikipedia.org
One-Proline vs. Two-Proline Models : Early studies suggested that two proline molecules might be involved in the transition state—one forming the enamine and the second acting as a proton transfer agent. rsc.orgwikipedia.org However, subsequent kinetic and computational studies have provided strong evidence that, for many reactions, only a single proline molecule is involved in the rate-determining transition state. nih.govacs.org
Parasitic Equilibria and Off-Cycle Intermediates : Investigations have revealed the formation of other species, such as oxazolidinones , which are formed from the reaction of proline with ketones or aldehydes. pnas.orgnih.gov There has been debate over whether these oxazolidinones are key intermediates or simply off-cycle, "parasitic" species that sequester the catalyst and reduce the reaction rate. nih.govwikipedia.org Current evidence suggests they are often part of an unwanted but reversible equilibrium. nih.gov
Computational studies using Density Functional Theory (DFT) have been invaluable in modeling these transition states and intermediates, helping to rationalize the origins of stereoselectivity for different proline derivatives. researchgate.netnih.gov
Kinetic and Thermodynamic Analyses of Key Chemical Processes
Kinetic and thermodynamic studies provide quantitative insights into reaction mechanisms, rates, and equilibria. For proline-catalyzed reactions, these analyses have been crucial in resolving mechanistic questions. nih.govrsc.org
Reaction Progress Kinetic Analysis (RPKA) has been used to determine the rate law for the proline-catalyzed aldol reaction, confirming that the reaction is first order in proline, which supports a one-proline mechanism. nih.govacs.org
A key finding from these studies is the reversibility of many proline-catalyzed reactions, particularly the aldol reaction. nih.govresearchgate.net This has significant implications for stereochemical outcomes. The initially formed product may be the result of kinetic control (the product that forms fastest), but over time, the reaction can equilibrate to the thermodynamically most stable product. nih.gov For example, in some aldol reactions, the anti isomer is the kinetic product, but it can epimerize to the more stable syn isomer. nih.gov
The table below illustrates the relationship between kinetic and thermodynamic control in a proline-catalyzed aldol reaction.
| Parameter | Kinetic Product | Thermodynamic Product |
| Controlling Factor | Rate of formation | Stability of product |
| Relative Energy | Lower energy transition state | Lower energy product |
| Typical Conditions | Shorter reaction times, lower temperatures | Longer reaction times, higher temperatures |
| Example (Aldol Rxn) | Often the anti diastereomer | Often the syn diastereomer |
This dynamic nature means that traditional transition state analysis, which assumes irreversibility, may not be sufficient to fully describe the reaction. nih.govrsc.org A complete model must account for both the kinetics of the forward and reverse reactions and the thermodynamics of the product distribution at equilibrium. nih.gov Understanding these principles is essential for controlling the stereochemical outcome, as reaction time and temperature can be manipulated to favor either the kinetic or thermodynamic product. longdom.orglongdom.org
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
No specific NMR studies detailing the conformational and connectivity analysis of Dicyclohexylamine (B1670486) ((allyloxy)carbonyl)-l-prolinate are available in the public scientific literature.
Infrared (IR) and Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Publicly accessible research demonstrating the use of IR and MS for monitoring reactions involving or identifying Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate is not available.
Diffraction Methods for Solid-State Structure Determination
X-ray Crystallography for Absolute Configuration and Crystal Packing Studies
There are no published X-ray crystallography studies on this compound to determine its absolute configuration and crystal packing.
Investigation of Polymorphism and Other Solid-State Characteristics of the Dicyclohexylamine Salt
Research into the polymorphism and other solid-state characteristics of this compound has not been published in the accessible literature.
Chromatographic and Separation Science Methodologies
Specific chromatographic and separation methodologies developed for this compound are not detailed in the available scientific research.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography stands as an indispensable tool for the analysis of this compound, enabling researchers to meticulously evaluate its chemical purity and, crucially, its enantiomeric excess. The compound's structure, comprising an N-protected proline moiety, necessitates distinct HPLC approaches for these two analytical objectives.
For the determination of chemical purity, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates the target compound from any impurities based on differences in their polarity. While specific application notes for this compound are not extensively published, established methods for analogous N-protected amino acids provide a robust framework. A typical RP-HPLC setup would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, as the allyloxycarbonyl group provides a chromophore that absorbs UV light.
The determination of enantiomeric excess, a critical parameter for any chiral compound, requires a specialized chiral HPLC method. The goal is to separate the desired L-prolinate enantiomer from its D-counterpart. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those from the CHIRALPAK® series (e.g., CHIRALPAK IA, AD-H), have demonstrated high efficacy in resolving the enantiomers of various N-protected proline derivatives. researchgate.netresearchgate.netimpactfactor.org The mobile phase in chiral separations is often a non-polar solvent system, such as a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol, sometimes with a small amount of an acidic modifier to enhance resolution. researchgate.netresearchgate.net The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess of the L-prolinate.
The table below summarizes typical HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for similar N-protected proline compounds.
| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess Determination (Chiral HPLC) |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA | n-Hexane / Ethanol with 0.1% TFA |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | ~1.0 mL/min | ~0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210-220 nm) | UV (e.g., 210-220 nm) |
| Temperature | Ambient or controlled (e.g., 25-30 °C) | Controlled (e.g., 25 °C) |
Preparative Chromatography for Scalable Purification and Isolation
Following the synthesis of this compound, preparative chromatography is a crucial step for its purification and isolation on a larger scale. This technique operates on the same principles as analytical HPLC but is designed to handle significantly larger quantities of material, making it suitable for producing the high-purity compound required for extensive research.
Given that this compound is a salt of an N-protected amino acid, reversed-phase preparative chromatography is a highly effective purification strategy. The crude synthetic product, which may contain residual reactants, byproducts, and side-products, is dissolved in a suitable solvent and loaded onto a preparative column packed with a C18 stationary phase. The separation mechanism mirrors that of analytical RP-HPLC, where a gradient of increasing organic solvent in an aqueous mobile phase is used to elute the components based on their hydrophobicity.
The scalability of the purification process is a key consideration. The dimensions of the preparative column and the loading capacity are selected based on the quantity of crude material to be purified. As the scale increases, parameters such as flow rate and gradient profile are optimized to maintain resolution while maximizing throughput. The fractions eluting from the column are collected, and those containing the purified product, as identified by analytical HPLC, are pooled. Subsequent steps typically involve the removal of the mobile phase solvents, often through rotary evaporation or lyophilization, to yield the final, highly purified this compound.
While detailed, scalable purification data for this specific compound is proprietary to manufacturers, the general outcomes of such processes for similar N-protected amino acid salts are well-understood. A successful preparative chromatography campaign would be expected to significantly enhance the purity of the compound, as illustrated in the hypothetical data table below.
| Parameter | Crude Product | Purified Product |
| Initial Quantity | 100 g | - |
| Purity (by HPLC) | ~85% | >98% |
| Enantiomeric Excess | >99% | >99.5% |
| Yield | - | 70-85% |
| Physical State | Oil / Semi-solid | Crystalline Solid |
The production of this compound as a dicyclohexylammonium (B1228976) salt is often favored because it can facilitate the crystallization of the final product, which might otherwise be an oil or difficult to handle as a free acid. bachem.com The crystalline nature of the salt simplifies isolation and handling post-purification and can contribute to its long-term stability.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of complex molecules like Dicyclohexylamine (B1670486) ((allyloxy)carbonyl)-l-prolinate.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate, DFT studies can map out the potential energy surface for reactions involving this compound, identifying transition states and reaction intermediates. This allows for the prediction of the most favorable reaction pathways and the calculation of activation energies.
For instance, in peptide synthesis, the deprotection of the allyloxycarbonyl (Alloc) group is a critical step. DFT calculations can model this process, providing insights into the reaction mechanism under different catalytic conditions. By calculating the energies of the reactants, transition states, and products, the reaction's feasibility and rate can be estimated.
Table 1: Hypothetical DFT-Calculated Energies for the Deprotection of Alloc-Proline
| Species | Functional/Basis Set | Solvation Model | Relative Energy (kcal/mol) |
|---|---|---|---|
| Alloc-Proline | B3LYP/6-31G(d) | PCM (DCM) | 0.0 |
| Transition State | B3LYP/6-31G(d) | PCM (DCM) | +15.2 |
Note: This table is illustrative and based on typical values for similar reactions. Specific calculations for this compound are not publicly available.
The three-dimensional structure and intermolecular interactions of this compound are key to its physical and chemical properties. The salt is formed between the acidic Alloc-l-proline and the basic dicyclohexylamine. The primary interaction is a salt bridge, which involves both ionic and hydrogen bonding contributions.
DFT can be employed to perform a detailed conformational analysis of both the Alloc-l-prolinate anion and the dicyclohexylammonium (B1228976) cation. For the proline ring, DFT helps in determining the preferred pucker (endo or exo) and the orientation of the allyloxycarbonyl group. nih.gov For the dicyclohexylammonium cation, the relative orientation of the two cyclohexyl rings can be studied.
Furthermore, DFT is crucial for characterizing the non-covalent interactions within the salt. nih.gov This includes the hydrogen bonds between the ammonium protons of dicyclohexylammonium and the carboxylate oxygens of the prolinate. The strength and geometry of these hydrogen bonds can be precisely calculated. The Atoms in Molecules (AIM) theory can be used in conjunction with DFT to analyze the topology of the electron density and quantify the strength of these interactions. mdpi.com
Table 2: Calculated Intermolecular Interaction Energies in Amine-Carboxylate Salts
| Interaction Type | Method | Basis Set | Interaction Energy (kcal/mol) |
|---|---|---|---|
| N⁺-H···O⁻ (Salt Bridge) | DFT-D3 | def2-TZVP | -15 to -25 |
Note: These values are typical for amine-carboxylate interactions and are not specific to the title compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
MD simulations can model the conformational flexibility of this compound in different environments. nih.gov In solution, the salt may exist as a tight ion pair or as solvent-separated ions. MD simulations can predict the preferred state in various solvents by analyzing the radial distribution functions between the cation and anion. unimi.it
The simulations can also track the conformational changes of the Alloc-prolinate anion, such as the puckering of the proline ring and the rotation around the N-Cα and Cα-C bonds. frontiersin.orgnih.gov Similarly, the dynamics of the dicyclohexylammonium cation can be monitored. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. researchgate.net
In the solid state, MD simulations can be used to study the crystal packing and the lattice energy of the salt. This can provide insights into the material's stability and solubility.
The solvent plays a crucial role in chemical reactions. MD simulations with explicit solvent molecules can provide a detailed picture of the solvation shell around the reactants and transition states. acs.org This information is vital for understanding how the solvent influences reaction rates and stereoselectivity.
For reactions involving this compound, such as its use in peptide synthesis, MD simulations can reveal how different solvents stabilize or destabilize the transition state. For example, a polar aprotic solvent might be better at solvating the charged intermediates in a reaction compared to a nonpolar solvent. By calculating the potential of mean force (PMF) along a reaction coordinate, the free energy barrier of a reaction in a specific solvent can be determined, which is directly related to the reaction rate.
Predictive Modeling in Organic Synthesis Design
The data generated from quantum chemical calculations and molecular dynamics simulations can be used to build predictive models, often employing machine learning techniques. These models can accelerate the design and optimization of organic syntheses. researchgate.netdntb.gov.ua
For instance, a model could be trained to predict the solubility of this compound in various organic solvents based on a set of calculated molecular descriptors. acs.orgnih.gov This would be highly valuable for selecting the optimal solvent for a reaction or for crystallization.
Another application is the prediction of reaction outcomes. By training a model on a dataset of reactions involving protected amino acids, it may be possible to predict the yield and stereoselectivity of a new reaction under a given set of conditions. These models can help chemists to design more efficient and sustainable synthetic routes. crg.eunih.govelifesciences.orgbiorxiv.orgplos.org
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Alloc-l-proline |
| Dicyclohexylamine |
| Allyloxycarbonyl-l-prolinate |
Computational Approaches to Optimizing Protecting Group Strategies and Reaction Conditions
The ((allyloxy)carbonyl) (Alloc) group is a key protecting group in peptide synthesis and other organic transformations, prized for its stability under various conditions and its selective removal, typically via palladium catalysis. nih.gov Computational chemistry offers a suite of methods to analyze and optimize the use of the Alloc group on the proline scaffold, particularly in the context of its dicyclohexylamine salt.
Density Functional Theory (DFT) calculations are a cornerstone of these computational investigations. researchgate.netmasjaps.com DFT can be employed to model the geometric and electronic structure of Alloc-proline, providing insights into its conformational preferences. For proline, the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the amide bond are critical conformational features that influence its reactivity and role in stereoselective catalysis. nih.gov Computational models can predict the energetic barriers for these conformational changes and how they are influenced by the presence of the Alloc group and the dicyclohexylamine counterion.
Furthermore, computational studies can simulate the deprotection mechanism of the Alloc group. By modeling the transition states and intermediates of the palladium-catalyzed cleavage, researchers can understand the reaction kinetics and the factors that influence its efficiency. This understanding is crucial for optimizing reaction conditions, such as the choice of catalyst, solvent, and temperature, to maximize yield and minimize side reactions.
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in solution. unimi.it These simulations can reveal how the dicyclohexylamine counterion interacts with the Alloc-proline and how solvent molecules arrange around the ion pair. This information is valuable for understanding the solubility and aggregation properties of the compound, which can impact its handling and reactivity in a synthetic setting. By simulating the system under different conditions, MD can help in the rational selection of solvents that favor desired conformations or reaction pathways.
Table 1: Representative Computational Methods for Protecting Group Strategy Optimization
| Computational Method | Application to Alloc-Proline | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, transition state analysis of deprotection | Conformational preferences, reaction energetics, mechanistic details of Alloc removal. |
| Molecular Dynamics (MD) | Simulation of the solvated ion pair | Solvation effects, ion pairing dynamics, conformational sampling. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic or catalytic reactions | Detailed electronic effects in a large system environment. |
In Silico Screening for Novel Catalytic Systems or Mechanistic Insights
In silico screening has become an indispensable tool in the discovery of new catalysts and in gaining deeper mechanistic understanding of chemical reactions. For this compound, computational screening can be leveraged in several ways to explore its potential in asymmetric catalysis, a field where proline and its derivatives have already demonstrated significant utility. nih.gov
One approach involves the virtual screening of a library of potential catalysts based on the Alloc-proline scaffold. By systematically modifying the proline ring or the protecting group in silico, and then calculating key properties related to catalytic activity (e.g., the energy of intermediates and transition states for a model reaction), it is possible to identify promising new catalyst candidates. nih.gov This approach accelerates the discovery process by prioritizing the synthesis and experimental testing of the most promising compounds.
Computational studies can also provide detailed mechanistic insights into proline-catalyzed reactions where a protected proline derivative might be employed. rsc.org For instance, in aldol (B89426) or Mannich reactions, DFT calculations can be used to model the entire catalytic cycle, including the formation of enamine intermediates and the stereochemistry-determining transition states. nih.govresearchgate.net By comparing the calculated stereoselectivities with experimental results, the models can be validated and then used to predict the outcome of new reactions or to design catalysts with improved performance.
The role of the dicyclohexylamine counterion can also be investigated computationally. While often considered a "spectator" ion, the counterion can influence the aggregation state of the catalyst and participate in non-covalent interactions that stabilize key transition states. acs.org Through computational modeling, it is possible to explore the effect of different counterions on the catalytic efficiency and selectivity, guiding the experimental choice of the optimal salt form of the catalyst.
Table 2: Hypothetical In Silico Screening Protocol for Alloc-Proline Based Catalysts
| Step | Description | Computational Tools | Desired Outcome |
| 1. Library Design | Generation of a virtual library of Alloc-proline derivatives with diverse substituents. | Molecular modeling software | A diverse set of virtual catalyst candidates. |
| 2. Docking/Reaction Modeling | Modeling the interaction of each candidate with substrates of a target reaction (e.g., aldol addition). | DFT, Molecular Docking | Prediction of binding affinities and reaction barriers. |
| 3. Scoring and Ranking | Ranking the candidates based on predicted catalytic activity and stereoselectivity. | Scoring functions, energetic analysis | A short-list of high-priority candidates for synthesis. |
| 4. Mechanistic Elucidation | Detailed computational study of the catalytic cycle for the top-ranked candidates. | DFT, transition state theory | In-depth understanding of the reaction mechanism. |
Q & A
Basic: What are the common synthetic routes for preparing Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate?
The synthesis typically involves coupling reactions between activated carbonyl intermediates and amino acid derivatives. For example, (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid can be coupled with methyl L-prolinate, followed by ester hydrolysis to yield the target compound . Allyloxycarbonyl groups are introduced via carbamate-forming reactions, often using allyl chloroformate. Purification frequently employs crystallization with dicyclohexylamine (DCHA) to form stable salts, leveraging DCHA's ability to form crystalline derivatives with carboxylic acids .
Basic: What characterization techniques are critical for verifying the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : To confirm stereochemistry and functional group integrity (e.g., allyloxycarbonyl and prolinate moieties).
- Mass Spectrometry (MS) : For molecular weight validation (e.g., MS data showing [M+1]+ peaks at m/z 403.2 for intermediates) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for DCHA salts of fluorocitrate derivatives .
- HPLC : Assesses purity, especially for enantiomeric excess in asymmetric synthesis.
Advanced: How does the prolinate moiety influence catalytic performance in asymmetric organocatalysis?
The L-prolinate backbone serves as a chiral scaffold in organocatalysis, enabling enantioselective transformations such as epoxide ring-opening or aldol reactions. The secondary amine in prolinate activates substrates via enamine or iminium ion mechanisms, while the allyloxycarbonyl group modulates steric and electronic properties. Studies on diarylprolinol silyl ethers highlight how structural modifications impact reaction rates and selectivity .
Advanced: What role does this compound play in CO₂ capture research?
L-Prolinate salts, including DCHA derivatives, are studied for CO₂ absorption due to their carbamate-forming reactivity. The equilibrium between CO₂, prolinate, and carbamate species is quantified using regression models and validated against literature data. For instance, the carbamate hydrolysis constant (Kam) for L-prolinate solutions is compared with other absorbents like glycinate, revealing superior stability under specific pH conditions .
Advanced: How can researchers address contradictions in reported catalytic efficiencies of DCHA-based ionic liquids?
Discrepancies may arise from variations in solvent polarity, water content, or counterion effects. Methodological steps include:
- Control Experiments : Isolate variables like humidity or trace metals (e.g., palladium residues from Suzuki coupling precursors) .
- Spectroscopic Monitoring : Use in situ IR or NMR to track intermediate species during reactions.
- Comparative Studies : Benchmark against ionic liquids with alternative amines (e.g., imidazolium salts) to identify structure-activity relationships .
Advanced: What strategies optimize stereochemical control during crystallization of DCHA salts?
Crystallization conditions (solvent, temperature, and counterion) critically influence diastereomeric resolution. For example, the (-)-fluorocitrate-DCHA salt was successfully crystallized for X-ray analysis, confirming the 1R:2R configuration. Chiral additives or seeding with pre-formed crystals can enhance enantiopurity .
Advanced: How does the allyloxycarbonyl group enhance stability in peptide synthesis applications?
The allyloxycarbonyl (Alloc) group acts as a protecting group for amines, offering orthogonal deprotection via palladium-catalyzed removal under mild conditions. This minimizes side reactions during solid-phase peptide synthesis (SPPS), as demonstrated in the preparation of Z-Ala-Pro-Leu-DCHA salts .
Basic: What safety and handling protocols are essential for this compound?
- Personal Protective Equipment (PPE) : Gloves, N95 respirators, and eye protection to avoid inhalation or dermal contact.
- Storage : Inert atmosphere (argon) to prevent oxidation of the allyl group.
- Waste Disposal : Neutralization with weak acids before disposal, as DCHA is a strong base .
Advanced: How do structural modifications (e.g., tert-butoxycarbonyl vs. allyloxycarbonyl) impact solubility and reactivity?
- Solubility : Allyloxycarbonyl derivatives exhibit higher polarity than tert-butoxycarbonyl (Boc) analogs, improving aqueous solubility for biocatalytic applications.
- Reactivity : Boc groups require acidic deprotection (e.g., TFA), whereas Alloc groups allow transition-metal-mediated cleavage, enabling sequential deprotection in multi-step syntheses .
Advanced: What computational methods support mechanistic studies of DCHA-prolinate systems?
Density Functional Theory (DFT) models predict transition states in asymmetric catalysis, while Molecular Dynamics (MD) simulations analyze solvent effects on ionic liquid behavior. These methods validate experimental observations, such as the role of hydrogen bonding in carbamate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
